3,4,5-Tris(benzyloxy)benzoic Acid

Description

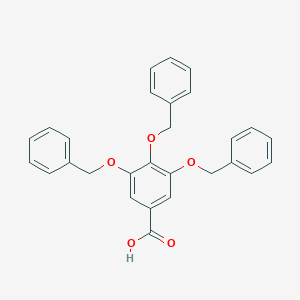

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tris(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCGMEJBEDWPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456416 | |

| Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-48-2 | |

| Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-Tris(benzyloxy)benzoic Acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 3,4,5-Tris(benzyloxy)benzoic Acid

Introduction

This compound, with the chemical formula C₂₈H₂₄O₅, is a key organic compound utilized extensively in the synthesis of dendrimers, functional polymers, and complex molecular architectures.[1][2] Its structure, featuring a central benzoic acid core flanked by three bulky benzyloxy groups, imparts unique properties that are valuable in materials science and drug development. This guide provides a comprehensive technical overview of its structural analysis, detailing the spectroscopic characteristics and experimental protocols relevant to researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

The foundational structure consists of a benzoic acid molecule where the hydroxyl groups at positions 3, 4, and 5 are protected by benzyl groups. This substitution pattern is crucial to its application as a building block in larger molecular assemblies.

Caption: 2D representation of the this compound molecule.

A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₂₈H₂₄O₅[3] |

| Molar Mass | 440.49 g/mol [3] |

| IUPAC Name | 3,4,5-tris(phenylmethoxy)benzoic acid[1] |

| CAS Number | 1486-48-2[1] |

| Appearance | White to yellow powder or crystals |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following tables summarize the expected data from key analytical techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The data presented is based on analogous structures, such as benzyloxylated benzamides.[2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H, Carboxylic Acid (-COOH) |

| ~7.20 - 7.50 | Multiplet | 15H, Aromatic Protons (3 x -C₆H₅) |

| ~7.10 | Singlet | 2H, Aromatic Protons (Core Benzene Ring) |

| ~5.10 | Singlet | 6H, Methylene Protons (3 x -OCH₂-) |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The expected chemical shifts are based on published data for closely related derivatives.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | Carbonyl Carbon (-C OOH) |

| ~152.9 | Aromatic Carbon (C-4, attached to -OCH₂) |

| ~141.5 | Aromatic Carbon (C-3/C-5, attached to -OCH₂) |

| ~136.7 | Aromatic Carbon (ipso-, Benzyl Rings) |

| ~128.0 - 128.7 | Aromatic Carbons (ortho-, meta-, para-, Benzyl Rings) |

| ~129.0 | Aromatic Carbon (C-1, attached to -COOH) |

| ~107.0 | Aromatic Carbon (C-2/C-6) |

| ~71.0 - 75.0 | Methylene Carbons (3 x -OC H₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for benzoic acid derivatives are well-established.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1700 - 1680 | C=O Stretch | Carboxylic Acid |

| 1600, 1450 | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | C-O Stretch | Ether & Carboxylic Acid |

| ~920 (broad) | O-H Bend | Carboxylic Acid Dimer |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing the target compound is through the benzylation of a gallic acid ester followed by saponification.

Caption: General workflow for the synthesis and purification of the title compound.

Methodology:

-

Benzylation: To a solution of methyl gallate (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 5 equivalents). Stir the suspension vigorously.

-

Add benzyl chloride (4 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

-

Saponification: Dissolve the crude methyl 3,4,5-tris(benzyloxy)benzoate in ethanol. Add an aqueous solution of sodium hydroxide (NaOH, 5 equivalents).

-

Heat the mixture to reflux for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

-

Acidification and Isolation: Dilute the residue with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry in a vacuum oven.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure acid.

Protocols for Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

For KBr: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

For ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Structural Analysis Workflow

The comprehensive structural analysis of this compound relies on the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Caption: Interrelation of analytical techniques for structural elucidation.

References

- 1. This compound | C28H24O5 | CID 11133969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 3,4,5-Tris(benzyloxy)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the core physicochemical properties of 3,4,5-Tris(benzyloxy)benzoic Acid, including experimental protocols for their determination and a generalized workflow for its synthesis and characterization.

Chemical Identity and Physical Properties

This compound, with the CAS Number 1486-48-2, is a derivative of benzoic acid characterized by the presence of three benzyloxy groups attached to the phenyl ring.[1][2] Its structure makes it a useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₄O₅ | [1][3] |

| Molar Mass | 440.49 g/mol | [1][3] |

| Melting Point | 194-196 °C | [3] |

| Boiling Point | 616.5 ± 50.0 °C (Predicted) | [3] |

| Density | 1.237 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO. Slightly soluble in Methanol (with heating). | [3] |

| Appearance | White to yellow powder or crystals. | [2] |

| IUPAC Name | 3,4,5-tris(phenylmethoxy)benzoic acid | [1][2] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methods for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube to a height of 1-2 mm.[4][5] The tube is tapped gently to ensure dense packing.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a thermometer.[4]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (194°C).[5] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[6]

-

Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated at least twice with fresh samples.

Solubility Determination

Solubility is determined by finding the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[7]

Protocol:

-

Preparation: A known volume (e.g., 1 mL) of the selected solvent (e.g., DMSO, Methanol) is placed in a small test tube or vial. The temperature of the solvent is recorded and maintained.[7]

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent in small, incremental portions.[8]

-

Dissolution: After each addition, the mixture is vigorously agitated (e.g., vortexed or shaken) to facilitate dissolution.[7][8] If necessary, controlled heating can be applied as specified.

-

Saturation Point: The addition of the solute continues until a small amount of solid remains undissolved even after prolonged agitation, indicating that the solution is saturated.

-

Quantification: The total mass of the dissolved solute is calculated by subtracting the mass of the undissolved solid from the total mass added. Solubility is typically expressed in units such as g/L or mg/mL.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[9][10]

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water/co-solvent) to create a solution of known concentration (e.g., 1-10 mM).[11] The solution is purged with an inert gas like nitrogen to remove dissolved CO₂.[11]

-

Titration Setup: The solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[11]

-

Titration: A standardized basic titrant (e.g., 0.1 M NaOH) is added to the solution in small, precise increments.[11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve. At the half-equivalence point (the point where half of the acid has been neutralized), the pH is equal to the pKa.[12]

Spectroscopic Analysis Protocols

Spectroscopic techniques are essential for confirming the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[13]

Protocol:

-

Sample Preparation: Approximately 10-50 mg of this compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.[14][15]

-

Instrument Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer's magnet.[15][16]

-

Tuning and Locking: The instrument is tuned to the appropriate frequency for the solvent and nucleus being observed (e.g., ¹H, ¹³C). The deuterium signal from the solvent is used to "lock" the magnetic field.[16]

-

Data Acquisition: A series of radio-frequency pulses are applied to the sample, and the resulting signals (Free Induction Decay, FID) are detected.[13][17]

-

Data Processing: The raw data is processed using a Fourier Transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak).[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal of the FTIR spectrometer.[19]

-

Data Acquisition: A pressure anvil is lowered to ensure good contact between the sample and the crystal. The instrument scans the sample with an IR beam.[19]

-

Background Collection: A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Spectrum Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed. Characteristic absorption bands for functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-O stretches, and aromatic C-H and C=C bands) are identified by comparing their positions to correlation tables.[18][19]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[20]

Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by first dissolving it and introducing it via an interface like liquid chromatography (LC-MS).[21]

-

Ionization: The sample molecules are converted into gas-phase ions. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) or Electron Impact (EI).[20][21]

-

Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[20]

-

Detection: The separated ions are detected by a detector which measures their abundance.[20]

-

Spectrum Generation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak corresponding to the intact molecule (molecular ion peak) confirms the molecular weight.[20][22]

Generalized Synthesis and Characterization Workflow

While specific reaction conditions may vary, the synthesis of a substituted benzoic acid like this compound typically follows a logical workflow from starting materials to a fully characterized final product. The diagram below illustrates this general process, which often involves protecting group chemistry (like benzylation of a phenol) followed by purification and analysis.

Caption: Generalized workflow for the synthesis and characterization of an organic compound.

References

- 1. This compound | C28H24O5 | CID 11133969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pennwest.edu [pennwest.edu]

- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. study.com [study.com]

- 13. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 19. amherst.edu [amherst.edu]

- 20. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

3,4,5-Tris(benzyloxy)benzoic Acid: A Versatile Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tris(benzyloxy)benzoic acid is a protected derivative of gallic acid, a naturally occurring polyphenol renowned for its antioxidant properties. The strategic benzylation of the three hydroxyl groups of gallic acid renders it a crucial building block in organic synthesis, enabling the introduction of the galloyl moiety into a diverse range of complex molecules. This modification enhances its solubility in organic solvents and allows for selective reactions at the carboxylic acid group. Its utility is particularly prominent in the development of novel therapeutic agents, including anticancer, and anti-HIV compounds, as well as in the construction of sophisticated macromolecular structures like dendrimers. This guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₈H₂₄O₅ |

| Molecular Weight | 440.49 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 185-189 °C |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Insoluble in water. |

Synthesis of this compound

The primary route for the synthesis of this compound involves the protection of the hydroxyl groups of gallic acid using benzyl halides.

Experimental Protocol: Benzylation of Gallic Acid

Materials:

-

Gallic acid

-

Benzyl bromide or benzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolution and Deprotonation: Dissolve gallic acid in a suitable solvent such as DMF or ethanol in a round-bottom flask. Add a base, typically potassium carbonate (3-4 equivalents) or sodium hydroxide, to the solution to deprotonate the phenolic hydroxyl groups and the carboxylic acid.

-

Benzylation: To the stirred solution, add benzyl bromide or benzyl chloride (at least 3 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature ranging from 60°C to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product.

-

Extraction and Purification: Filter the crude product and wash it with water. For further purification, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide array of biologically active molecules. The protected hydroxyl groups prevent unwanted side reactions, allowing for selective modifications at the carboxylic acid functionality, primarily through esterification and amidation reactions.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted to esters and amides, which are common functional groups in many pharmaceutical compounds.

Materials:

-

This compound

-

Desired amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound in an anhydrous solvent like DMF or DCM. Add EDCI (1.1-1.5 equivalents) and HOBt (1.0-1.2 equivalents) to the solution and stir at 0°C for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0-1.2 equivalents) and a base such as triethylamine (2-3 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Deprotection of Benzyl Groups

The final step in the synthesis of many gallic acid derivatives involves the deprotection of the benzyl groups to unveil the free hydroxyl groups, which are often crucial for biological activity.

Materials:

-

Benzyloxy-protected compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: Dissolve the benzyloxy-protected compound in a suitable solvent like methanol or ethanol in a flask.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for several hours to overnight.

-

Filtration and Concentration: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Biological Activity of Derivatives

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The galloyl moiety is known to interact with a range of biological targets.

Anticancer and Anti-HIV Activity

Several studies have reported the synthesis of 3,4,5-trihydroxybenzoic acid derivatives exhibiting potent biological activities. The table below summarizes the in vitro cytotoxic and anti-HIV activities of some of these compounds.

| Compound Class | Cell Line/Target | Activity Metric | Value | Reference |

| Hydroxy benzoic acid derivative | DLD-1 (colorectal adenocarcinoma) | IC₅₀ | 25.05 µM | [1] |

| Hydroxy benzoic acid derivative | HeLa (cervical cancer) | IC₅₀ | 23.88 µM | [1] |

| Hydroxy benzoic acid derivative | MCF-7 (breast cancer) | IC₅₀ | 48.36 µM | [1] |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | IC₅₀ | 17.84 µM | [2] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | MCF-7, HCT-116 | IC₅₀ | 15.6 - 18.7 µM | [2] |

| Quinazolinone Derivatives | MCF-7 | IC₅₀ | 100 µM/ml | [2] |

| 3,4,5-trihydroxybenzoic acid derivative (Compound II-25) | HIV-1 RNase H | IC₅₀ | 0.72 ± 0.07 µM | [3] |

Signaling Pathways and Experimental Workflows

Histone Deacetylase (HDAC) Inhibition

Gallic acid and its derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[4][5] Overexpression of certain HDACs is associated with various cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of HDAC inhibition by gallic acid derivatives.

General Synthetic Workflow

The versatility of this compound as a building block allows for a modular synthetic approach to generate diverse molecular libraries for drug screening.

Caption: General workflow for the synthesis of bioactive molecules.

Use in Dendrimer Synthesis

The trifunctional nature of the galloyl core makes this compound an excellent candidate for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. They are of great interest in drug delivery, gene therapy, and catalysis. The benzyloxy-protected gallic acid can be used as a core or as a branching unit in the construction of these complex architectures. The synthesis typically involves iterative steps of coupling and deprotection to build up the dendritic structure.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry and materials science. Its role as a protected form of gallic acid provides a strategic advantage in the synthesis of complex molecules with diverse biological activities. The straightforward protocols for its synthesis, functionalization, and deprotection make it an accessible and valuable tool for researchers. The demonstrated anticancer and anti-HIV potential of its derivatives, coupled with its utility in constructing advanced materials like dendrimers, underscores the continued importance of this versatile compound in scientific innovation. Future research will undoubtedly continue to uncover new applications and more potent therapeutic agents derived from this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]

- 4. Gallic acid, a phenolic acid, hinders the progression of prostate cancer by inhibition of histone deacetylase 1 and 2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3,4,5-Tris(benzyloxy)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Tris(benzyloxy)benzoic Acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed qualitative solubility profile based on the compound's molecular structure, along with standardized experimental protocols for researchers to determine its solubility in various organic solvents. This guide is intended to be a foundational resource for scientists and professionals working with this compound in drug development and other research applications.

Introduction to this compound

This compound is a derivative of benzoic acid characterized by the presence of three bulky benzyloxy groups attached to the phenyl ring. Its molecular structure significantly influences its physical and chemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo studies.

A thorough search of scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. The available information is limited to qualitative descriptors, such as being slightly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol when heated[1]. This guide, therefore, aims to equip researchers with the necessary theoretical background and practical methodologies to determine the solubility of this compound in their laboratories.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features both polar and non-polar characteristics:

-

Polar Group: The carboxylic acid (-COOH) group is polar and capable of hydrogen bonding.

-

Non-Polar Groups: The three benzyloxy groups and the central phenyl ring are large and non-polar.

Given the predominance of the large, non-polar benzyloxy groups, this compound is expected to exhibit the following general solubility trends:

-

High Solubility in non-polar and moderately polar aprotic solvents that can effectively solvate the large organic structure. Examples of such solvents would likely include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).

-

Moderate to Low Solubility in polar aprotic solvents like acetone and ethyl acetate, where the polarity of the solvent may not be perfectly matched to the largely non-polar solute.

-

Low Solubility in polar protic solvents such as water, ethanol, and methanol at room temperature. The energy required to break the hydrogen bonds of the solvent and to surround the large non-polar molecule is significant. However, as noted, solubility in some polar solvents like methanol may increase with heating[1].

-

Solubility in Basic Solutions: Due to the acidic nature of the carboxylic acid group, this compound is expected to be soluble in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO3) through the formation of a more polar and water-soluble carboxylate salt.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in the peer-reviewed literature. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following section. For reference, a table has been provided to summarize the known qualitative information.

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

| Methanol | Heated | Slightly Soluble[1] |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents. The gravimetric method is a reliable and commonly used technique for this purpose.

4.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

4.1.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The continued presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution in the pre-weighed vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the vial in a drying oven (at a temperature below the melting point of the acid) until a constant weight is achieved.

-

Record the final weight of the vial containing the dried solute.

-

4.1.3. Calculation of Solubility

The solubility can be expressed in various units. A common unit is g/100 mL.

-

Mass of dissolved solute (g): (Weight of vial + dried solute) - (Weight of empty vial)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of filtered aliquot) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining solubility by the gravimetric method.

References

Spectroscopic and Synthetic Profile of 3,4,5-Tris(benzyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 3,4,5-Tris(benzyloxy)benzoic Acid, a key intermediate in various fields of chemical and pharmaceutical research. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines data from analogous compounds and predicted values to offer a robust reference for researchers.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural motifs and comparison with closely related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons of the benzoic acid core, the benzylic methylene protons, and the protons of the benzyl ether phenyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.3-7.5 | Multiplet | 15H | Aromatic (C₆H₅ of benzyl groups) |

| ~7.2 | Singlet | 2H | Aromatic (H-2, H-6 of benzoic acid ring) |

| ~5.1 | Singlet | 6H | Benzylic (-OCH₂Ph) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on data from similar substituted benzoic acids.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | Carboxylic Acid Carbon (-COOH) |

| ~152 | C-3, C-5 (benzoic acid ring) |

| ~140 | C-4 (benzoic acid ring) |

| ~136-137 | C-ipso (benzyl groups) |

| ~127-129 | C-ortho, C-meta, C-para (benzyl groups) |

| ~125 | C-1 (benzoic acid ring) |

| ~109 | C-2, C-6 (benzoic acid ring) |

| ~71-75 | Benzylic Carbons (-OCH₂) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1680-1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580, ~1495, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1300 | Strong | C-O stretch (Carboxylic Acid) |

| ~1000-1150 | Strong | C-O stretch (Ether) |

Mass Spectrometry

The mass spectrum of this compound (Molecular Formula: C₂₈H₂₄O₅, Molecular Weight: 440.49 g/mol ) is expected to show the molecular ion peak and characteristic fragmentation patterns.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 440 | [M]⁺ (Molecular Ion) |

| 423 | [M - OH]⁺ |

| 395 | [M - COOH]⁺ |

| 349 | [M - C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is a standard method for the benzylation of gallic acid.

Materials:

-

Methyl gallate

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Benzylation of Methyl Gallate: To a solution of methyl gallate (1.0 eq) in DMF, add potassium carbonate (4.0 eq) and benzyl chloride (4.0 eq).

-

Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude methyl 3,4,5-tris(benzyloxy)benzoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

-

Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated HCl to a pH of ~2.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using electrospray ionization (ESI) or another appropriate ionization technique.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

A Technical Guide to 3,4,5-Tris(benzyloxy)benzoic Acid for Dendrimer Core Synthesis

Abstract: Dendrimers are a class of synthetic, highly branched macromolecules whose unique, well-defined architecture makes them ideal candidates for advanced applications, particularly in drug delivery and nanomedicine. The choice of the central core molecule is critical as it dictates the starting multiplicity and overall structure of the dendrimer. This document provides an in-depth technical guide on the use of 3,4,5-Tris(benzyloxy)benzoic Acid as a versatile core for the synthesis of polyester and polyether dendrimers. It covers fundamental synthesis strategies, detailed experimental protocols, characterization data, and potential applications relevant to researchers, chemists, and professionals in drug development.

Introduction to Dendrimer Architecture

Dendrimers are nanosized, radially symmetric polymers with a tree-like structure.[1] Their architecture consists of three distinct components:

-

Central Core: An atom or molecule with at least two reactive functional groups. The this compound serves as a trifunctional core.

-

Branches (Dendrons): Repetitive branching units that emanate from the core, organized in concentric layers or "generations" (G0, G1, G2, etc.).[2]

-

Terminal Groups: The functional groups on the outer surface of the dendrimer, which determine its external properties and can be modified for specific applications like drug conjugation or targeting.[3][4]

The precise, step-by-step synthesis of dendrimers allows for a high degree of control over their molecular weight, size, shape, and surface functionality, making them superior to traditional linear polymers for many biomedical applications.[5][6]

Synthesis Strategies from a Benzoic Acid Core

The synthesis of dendrimers from a this compound core can be achieved through two primary methodologies: the divergent method and the convergent method.[1]

Divergent Synthesis

In the divergent approach, the dendrimer is constructed sequentially from the core outwards.[7] This method involves an iterative sequence of reactions where layers of branching monomers are added to the core.[8] After each addition, the new terminal groups must be activated for the subsequent generation's growth. While capable of producing high-generation dendrimers, this method can suffer from challenges related to incomplete reactions and difficult purification of side products in higher generations.[8]

Convergent Synthesis

The convergent strategy, developed by Hawker and Fréchet, builds the dendrimer from the outside in.[9][10] In this approach, the branched dendritic arms, known as dendrons, are synthesized first and then attached to the central core molecule in the final step.[5][11] This method offers significant advantages, including easier purification, as the reactive sites are always at the focal point of the growing dendron, and the final coupling reaction involves only a few molecules.[5] This leads to fewer defects and a more monodisperse product.

Experimental Protocols & Data

The following sections provide representative protocols for the convergent synthesis of a first-generation (G1) polyester dendrimer using this compound as the core.

Protocol 1: Synthesis of Benzyl 3,5-Dihydroxybenzoate (Branching Unit)

This protocol describes the creation of the monomer unit that will form the dendrimer's branches.

-

Materials: 3,5-Dihydroxybenzoic acid, benzyl bromide, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), ethyl acetate, brine.

-

Methodology:

-

Dissolve 3,5-dihydroxybenzoic acid in DMF in a round-bottom flask.

-

Add K₂CO₃ to the solution, followed by the dropwise addition of benzyl bromide.

-

Heat the mixture at 80°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture, add water, and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel) to yield pure benzyl 3,5-dihydroxybenzoate.

-

Protocol 2: Synthesis of G1 Dendron with Carboxylic Acid Focal Point

This protocol couples the core molecule (as a building block) to the branching unit.

-

Materials: this compound, Benzyl 3,5-dihydroxybenzoate, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Methodology:

-

Dissolve this compound and Benzyl 3,5-dihydroxybenzoate in anhydrous DCM in a flask under an inert atmosphere.[12]

-

Cool the solution to 0°C in an ice bath.

-

Add DMAP, followed by a solution of DCC in DCM, dropwise.[12]

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with dilute HCl, sodium bicarbonate solution, and brine.

-

Dry the organic layer and remove the solvent via rotary evaporation.

-

Purify the resulting G1 dendron (with a benzyl ester at the focal point) by column chromatography.

-

To obtain the carboxylic acid focal point, deprotect the benzyl ester via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst).[12]

-

Data Summary

The following tables summarize typical reagents and expected characterization data for a G1 dendrimer derived from a this compound core.

Table 1: Reagents and Conditions for G1 Dendrimer Synthesis (Convergent Esterification)

| Component | Example Compound | Role | Typical Conditions |

|---|---|---|---|

| Core Building Block | This compound | Provides the peripheral structure of the dendron | Temperature: 0°C to RT |

| Branching Unit | Benzyl 3,5-dihydroxybenzoate | Forms the next layer of branches | Time: 12-24 hours |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Promotes ester bond formation | Solvent: DCM or THF |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Speeds up the esterification reaction | Atmosphere: Inert (N₂ or Ar) |

Table 2: Representative Characterization Data for a G1 Dendrimer

| Analysis Method | Expected Results |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, Ar-H of benzyl groups), δ 6.5-7.0 (m, Ar-H of benzoate), δ 5.1 (s, -OCH₂- of benzyl groups) |

| ¹³C NMR (CDCl₃) | δ 165-175 (C=O, ester/acid), δ 125-140 (Ar-C), δ 65-75 (-OCH₂-) |

| MALDI-TOF MS | A single major peak corresponding to the calculated molecular weight of the G1 dendrimer, confirming monodispersity. For example, a G1 dendrimer formed by coupling two dendrons from Protocol 2 to a di-functional core would show a specific m/z value.[13] |

Applications in Drug Development

The unique architecture of dendrimers makes them highly promising platforms for drug delivery.[3][6] Dendrimers synthesized from a this compound core can be tailored for various therapeutic applications.

-

Drug Encapsulation: The hydrophobic interior created by the benzyl groups can encapsulate poorly water-soluble drugs, enhancing their bioavailability.[14][15]

-

Surface Conjugation (Prodrugs): The terminal functional groups of the dendrimer can be used to covalently attach drug molecules, often via biodegradable linkers.[14] This "prodrug" approach allows for controlled release and can reduce systemic toxicity.[3]

-

Targeted Delivery: Targeting ligands (e.g., folic acid, antibodies) can be attached to the dendrimer surface to direct the encapsulated or conjugated drug specifically to cancer cells or other diseased tissues, minimizing off-target effects.[3][16]

-

Reduced Toxicity: The surface of dendrimers can be modified with biocompatible polymers like polyethylene glycol (PEG). This "PEGylation" shields the dendrimer's charge, reducing cytotoxicity and prolonging its circulation time in the bloodstream.[14][15]

Conclusion

This compound is a foundational building block in the field of dendrimer chemistry. Its trifunctional nature and chemical stability make it an excellent core for constructing precisely defined, monodisperse macromolecules through either divergent or, more advantageously, convergent synthesis strategies. The resulting dendrimers offer a highly versatile platform for advanced drug delivery systems, capable of enhancing drug solubility, enabling targeted delivery, and reducing toxicity. For researchers in materials science and drug development, mastering the synthesis of dendrimers from this core opens the door to creating next-generation nanotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Dendrimeric Structures in the Synthesis of Fine Chemicals [mdpi.com]

- 3. Dendrimers as versatile platform in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Odd Generation Triazine Dendrimers Using a Divergent, Macromonomer Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. his.pusan.ac.kr [his.pusan.ac.kr]

- 10. Dendrimers: synthetic strategies, properties and applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4,5-Tris(benzyloxy)benzoic Acid

CAS Number: 1486-48-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Tris(benzyloxy)benzoic Acid, a key organic compound utilized in various research and development applications. This document details its physicochemical properties, a standard synthesis protocol, and its primary applications as a versatile building block in medicinal chemistry and materials science.

Physicochemical Properties

This compound, also known as 3,4,5-Tribenzyloxybenzoic Acid, is a white to off-white crystalline powder.[1][2] Its core structure consists of a benzoic acid scaffold with three benzyloxy groups at the 3, 4, and 5 positions. A summary of its key physicochemical data is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₂₈H₂₄O₅[3][4] |

| Molecular Weight | 440.49 g/mol [3] |

| Melting Point | 193-198 °C[2] |

| Boiling Point | 616.5 ± 50.0 °C (Predicted)[3] |

| Density | 1.237 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating).[3] |

| Appearance | White to off-white powder or crystals.[1][2] |

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of gallic acid (3,4,5-trihydroxybenzoic acid). This reaction is a Williamson ether synthesis where the hydroxyl groups of gallic acid are converted to benzyloxy ethers.

Experimental Protocol: Benzylation of Gallic Acid

This protocol is a standard procedure for the synthesis of this compound.

Materials:

-

Gallic acid

-

Benzyl chloride or benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or acetone as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolution and Deprotonation: Dissolve gallic acid in a suitable polar aprotic solvent such as DMF or acetone in a round-bottom flask. Add an excess of a base, typically potassium carbonate, to the solution. Stir the mixture at room temperature to facilitate the deprotonation of the phenolic hydroxyl groups.

-

Benzylation: To the stirred suspension, add at least three equivalents of benzyl chloride or benzyl bromide. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid (inorganic salts) is present, it can be removed by filtration. The solvent is then removed under reduced pressure.

-

Extraction and Acidification: Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl halide and other non-polar impurities. Carefully acidify the aqueous layer with dilute hydrochloric acid until a white precipitate forms.

-

Isolation and Purification: Collect the crude this compound by filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

References

Theoretical Analysis of 3,4,5-Tris(benzyloxy)benzoic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tris(benzyloxy)benzoic acid is a dendron of significant interest in supramolecular chemistry and materials science. A thorough understanding of its molecular properties is crucial for its application in drug delivery, materials design, and nanotechnology. This technical guide outlines the theoretical studies and computational methodologies used to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. By employing Density Functional Theory (DFT) and other computational techniques, we can predict a range of molecular descriptors that are invaluable for rational drug design and the development of novel functional materials. This document serves as a comprehensive overview of the core theoretical principles and computational protocols applicable to the study of this molecule and its derivatives.

Introduction

This compound is a key building block in the synthesis of dendrimers and other complex molecular architectures. Its unique structure, featuring a central benzoic acid core with three bulky benzyloxy substituents, gives rise to distinct physicochemical properties. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful means to investigate the molecule's geometry, electronic properties, and potential for intermolecular interactions at the atomic level. Such insights are critical for understanding its behavior in various chemical and biological environments and for designing new molecules with tailored functionalities.

This whitepaper details the computational approaches used to model this compound. It presents a summary of the expected quantitative data derived from these models and provides detailed protocols for the key computational experiments. The aim is to provide researchers and drug development professionals with a foundational understanding of the theoretical aspects of this molecule, thereby facilitating its exploration in various scientific and therapeutic contexts.

Predicted Molecular Properties and Quantitative Data

Computational studies of this compound are expected to yield a wealth of quantitative data that describe its molecular structure and reactivity. The following tables summarize the key predicted properties based on DFT calculations, with representative values drawn from studies on analogous benzoic acid derivatives.

Table 1: Predicted Geometrical Parameters

| Parameter | Value (Representative) | Description |

| C-C (aromatic) bond length | 1.39 Å | Average bond length in the benzene rings. |

| C-O (ether) bond length | 1.37 Å | Bond length between the benzyloxy group and the central ring. |

| C=O (carbonyl) bond length | 1.21 Å | Bond length of the carbonyl group in the carboxylic acid. |

| O-H (hydroxyl) bond length | 0.97 Å | Bond length of the hydroxyl group in the carboxylic acid. |

| C-C-C bond angle (aromatic) | 120.0° | Average bond angle within the benzene rings. |

| O-C-O bond angle (carboxylic acid) | 123.0° | Bond angle within the carboxylic acid group. |

| Dihedral Angle (benzyloxy-phenyl) | ~45° | Torsion angle between a benzyloxy substituent and the central phenyl ring. |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Value (Representative) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV | The energy difference between the HOMO and LUMO, which relates to the molecule's chemical reactivity and electronic transitions. |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |

| Molecular Electrostatic Potential (MEP) | - | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. |

| Calculated UV-Vis λmax | ~280 nm | The predicted wavelength of maximum absorption in the UV-Vis spectrum, corresponding to electronic transitions. |

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are typically obtained through a series of computational experiments. The following protocols outline the standard methodologies for a comprehensive theoretical study of this compound.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2][3]

-

Basis Set: 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[1][2][3]

-

Procedure:

-

The initial molecular structure is built using a molecular editor.

-

A geometry optimization calculation is performed to find the minimum energy conformation.

-

The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.

-

Vibrational Analysis

Vibrational analysis is performed to confirm the stability of the optimized geometry and to predict the molecule's infrared (IR) and Raman spectra.

-

Software: Gaussian 09 or equivalent.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

A frequency calculation is performed on the optimized geometry.

-

The resulting vibrational modes are analyzed to ensure all frequencies are real (positive), confirming a stable structure.

-

The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.

-

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule, such as the HOMO-LUMO gap, are crucial for understanding its reactivity.

-

Software: Gaussian 09 or equivalent.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

The energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the geometry optimization calculation.

-

The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies.

-

The spatial distribution of the HOMO and LUMO orbitals is visualized to identify the regions of the molecule involved in electron donation and acceptance.

-

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

-

Software: Gaussian 09 or equivalent.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

An MEP calculation is performed on the optimized geometry.

-

The resulting electrostatic potential is mapped onto the molecule's electron density surface.

-

The map is color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

-

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

-

Software: NBO 3.1 as implemented in Gaussian 09.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

An NBO analysis is requested in the calculation input.

-

The output provides information on charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

-

Mandatory Visualizations

Visual representations are essential for understanding the complex relationships in theoretical studies. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts.

Caption: A logical workflow for the computational study of this compound.

Caption: Key molecular features and potential intermolecular interactions of the title compound.

Conclusion

The theoretical study of this compound through computational chemistry provides a detailed and predictive understanding of its molecular properties. The methodologies outlined in this whitepaper, including DFT calculations for geometry optimization, electronic property analysis, and spectroscopic predictions, offer a robust framework for investigating this molecule. The quantitative data and visualizations presented herein serve as a valuable resource for researchers and scientists in drug development and materials science, enabling the rational design of novel applications for this versatile dendron. Future computational work could expand upon these foundational studies to explore its interactions with biological targets, its self-assembly into supramolecular structures, and the properties of its polymeric derivatives.

References

Methodological & Application

Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid from Methyl Gallate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid, a valuable intermediate in the synthesis of various biologically active molecules and dendrimers. The protocol outlines a two-step reaction sequence starting from the readily available methyl gallate. The first step involves the benzylation of the hydroxyl groups of methyl gallate to yield methyl 3,4,5-tris(benzyloxy)benzoate. The subsequent step is the hydrolysis of the methyl ester to the desired this compound. This application note includes detailed experimental procedures, characterization data, and visual representations of the workflow and chemical transformation.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of dendrimers and other macromolecules with applications in drug delivery, materials science, and catalysis. The presence of the three benzyloxy groups provides steric bulk and can be deprotected to reveal the free hydroxyl groups for further functionalization. The carboxylic acid moiety allows for facile coupling reactions. This protocol details a reliable and reproducible method for the preparation of this compound from methyl gallate.

Chemical Reaction Pathway

The overall synthesis involves a two-step process:

-

Benzylation: The phenolic hydroxyl groups of methyl gallate are protected as benzyl ethers using benzyl bromide in the presence of a base.

-

Hydrolysis: The methyl ester of the benzylated intermediate is hydrolyzed to the corresponding carboxylic acid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

Materials:

-

Methyl gallate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of methyl gallate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (4.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (3.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure methyl 3,4,5-tris(benzyloxy)benzoate as a white solid.

Step 2: Synthesis of this compound

Materials:

-

Methyl 3,4,5-tris(benzyloxy)benzoate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

Dissolve methyl 3,4,5-tris(benzyloxy)benzoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide pellets (3.0-4.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2, which will cause the product to precipitate.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Parameters

| Parameter | Step 1: Benzylation | Step 2: Hydrolysis |

| Starting Material | Methyl gallate | Methyl 3,4,5-tris(benzyloxy)benzoate |

| Key Reagents | Benzyl bromide, K₂CO₃ | NaOH, HCl |

| Solvent | DMF | Ethanol/Water |

| Reaction Temperature | 80-90 °C | Reflux |

| Reaction Time | 12-16 hours | 2-4 hours |

| Typical Yield | 85-95% | >90% |

Table 2: Characterization of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₄O₅ |

| Molecular Weight | 440.49 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 194-196 °C |

| ¹H NMR (CDCl₃, δ) | ~7.3-7.5 (m, 15H, Ar-H), 7.3 (s, 2H, Ar-H), 5.1 (s, 6H, OCH₂Ph) |

| ¹³C NMR (CDCl₃, δ) | ~170.1, 152.4, 142.2, 137.1, 128.6, 128.1, 127.4, 109.2, 75.2, 71.3 |

| IR (KBr, cm⁻¹) | ~3030, 2920, 1685 (C=O), 1590, 1495, 1430, 1320, 1220, 1120, 740, 695 |

Note: NMR and IR data are representative and may vary slightly based on the solvent and instrument used.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Benzyl bromide is a lachrymator and should be handled with care.

-

Sodium hydroxide is corrosive. Handle with care.

-

Concentrated hydrochloric acid is corrosive and has irritating fumes. Handle with care.

-

DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of this compound from methyl gallate. The procedure is suitable for laboratory-scale synthesis and can be scaled up with appropriate modifications. The detailed characterization data will aid researchers in confirming the identity and purity of the final product, facilitating its use in further synthetic endeavors.

Application Notes and Protocols: Benzylation of Gallic Acid using Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The benzylation of gallic acid is a key chemical modification used to protect its reactive hydroxyl groups, thereby enabling further selective transformations at the carboxylic acid moiety. This modification is crucial for the synthesis of various pharmacologically active molecules.[1][3] The resulting compound, 3,4,5-tris(benzyloxy)benzoic acid, serves as a versatile intermediate in the synthesis of complex molecules. This document provides a detailed protocol for the benzylation of the hydroxyl groups of gallic acid using benzyl bromide, based on the Williamson ether synthesis.[4]

Principle of the Method

The benzylation of the hydroxyl groups of gallic acid is achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl groups of gallic acid are deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide ions. These nucleophilic alkoxides then react with benzyl bromide in an SN2 reaction to form the benzyl ether linkages. The carboxylic acid group of gallic acid is also acidic and will be deprotonated by the strong base, but it is less nucleophilic than the phenoxides and generally does not react with benzyl bromide under these conditions, allowing for the selective benzylation of the hydroxyl groups.

Experimental Protocol

Materials:

-

Gallic acid (starting material)

-

Benzyl bromide (BnBr) (Caution: irritant and lachrymatory)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (Caution: flammable solid, reacts violently with water)

-

Dry N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, add gallic acid (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add dry DMF (5–10 mL per mmol of gallic acid) to the flask and stir until the gallic acid is dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH) (at least 4.0 equivalents to deprotonate all three hydroxyl groups and the carboxylic acid) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will be evolved, so ensure adequate ventilation.

-

Benzylation: Slowly add benzyl bromide (BnBr) (at least 3.0 equivalents) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

-